2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
This compound has the molecular formula C18H24N2O2Si and an average mass of 328.481 Da . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 2-(trimethylsilyl)ethyl 4-(3-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized with sodium carbonate and lithium chloride in water and acetonitrile at 20℃ for 3.5 hours under heating and reflux . The mixture is then deoxygenated by bubbling N2 gas through it for 15 minutes, followed by the addition of Pd (Ph3P) 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of this compound with sodium carbonate and lithium chloride in water and acetonitrile . The mixture is then deoxygenated and heated at reflux under N2 for 3.5 hours .Scientific Research Applications
Potential Application Areas
Polymer Synthesis and Modification : Compounds containing trimethylsilyl groups are often used in polymer chemistry for the modification of polysaccharides and cellulose, leading to materials with improved properties such as enhanced solubility or altered physical characteristics. For example, Heinze et al. (2008) explored the chemical modification of cellulose in ionic liquids, focusing on acylation, carbanilation, and silylation to obtain various cellulose derivatives under mild conditions (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Liquid-Liquid Separation Technologies : Volkov et al. (2009) discussed membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation, particularly in the recovery of organic products from fermentation broths and nanofiltration separation of organics. This suggests the potential utility of silyl-containing compounds in developing new materials for separation processes (Volkov, Volkov, & Khotimskiǐ, 2009).
Carcinogen Biomarker Detection : Hecht (2002) reviewed the use of human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer, indicating a broader application of chemical compounds in the detection and analysis of carcinogenic exposure (Hecht, 2002).
Properties
IUPAC Name |
2-trimethylsilylethyl 4-(3-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2Si/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19/h4-7,13H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUJOBUFWOMRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=CC1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733641 | |
Record name | 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375854-52-7 | |
Record name | 2-(Trimethylsilyl)ethyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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